{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multi-step organic reactions. The process may include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the piperidinyl group: This can be done through reductive amination or similar methods.
Coupling with the phenoxyacetic acid moiety: This final step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenylamino groups.
Reduction: Reduction reactions can occur at the triazine ring or the hydrazinylidene linkage.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Agriculture: Potential use as a herbicide or plant growth regulator.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acids: Similar in structure but may lack the triazine or piperidinyl groups.
Triazine derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
The uniqueness of {2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N7O4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C24H27N7O4/c1-34-20-14-17(10-11-19(20)35-16-21(32)33)15-25-30-23-27-22(26-18-8-4-2-5-9-18)28-24(29-23)31-12-6-3-7-13-31/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3,(H,32,33)(H2,26,27,28,29,30)/b25-15+ |
InChI Key |
YLGHBQLDMRYAEV-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)OCC(=O)O |
Origin of Product |
United States |
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